molecular formula C5H8N2S B1314025 N,N-dimethylthiazol-2-amine CAS No. 6142-08-1

N,N-dimethylthiazol-2-amine

Cat. No. B1314025
CAS RN: 6142-08-1
M. Wt: 128.2 g/mol
InChI Key: WHZFDYQSENAPEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-dimethylthiazol-2-amine derivatives involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The reaction involves the use of potassium thiocyante and substituted anilines to prepare the required thioureas .


Molecular Structure Analysis

The molecular formula of N,N-dimethylthiazol-2-amine is C5H8N2S . It has a molecular weight of 128.20 g/mol . The InChI code is 1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3, (H2,6,7) . The Canonical SMILES is CN©C1=NC=CS1 .

Relevant Papers Several relevant papers were found during the search. One paper discusses the design, synthesis, and biological evaluation of novel N,4-diphenylthiazol-2-amine derivatives . Another paper discusses the toxicity, hazards, and safe handling of primary aromatic amines . These papers could provide further insights into the properties and potential applications of N,N-dimethylthiazol-2-amine.

Scientific Research Applications

    Design, Synthesis and Biological Evaluation of Novel N,4-diphenylthiazol-2-amine Derivatives

    • Application Summary : This research involved the design and synthesis of novel N,4-diphenylthiazol-2-amine derivatives using the Hantzsch method. These compounds were then evaluated for their antimicrobial and anti-inflammatory activities .
    • Methods of Application : The three-step reaction involved in the synthesis occurred at a faster rate with excellent yields in eco-friendly conditions. The synthesized derivatives were characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR and GCMS .
    • Results or Outcomes : The results demonstrated that most of the tested compounds showed potent antifungal activity. Interestingly, these compounds also exhibited good anti-inflammatory and moderate antibacterial activity towards sensitive as well as resistant bacterial strains .

    N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems

    • Application Summary : N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents that find application as a multipurpose reagent in synthetic organic chemistry .
    • Methods of Application : These compounds are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
    • Results or Outcomes : In recent years, many publications have showcased excellent and useful applications of N,N-dialkyl amides in amination (R-NMe2), formylation (R-CHO), as a single carbon source (R-C), methylene group (R-CH2), cyanation (R-CN), amidoalkylation (-R), aminocarbonylation (R-CONMe2), carbonylation (R-CO) and heterocycle synthesis .

    4-Bromo-N,N-dimethylthiazol-2-amine

    • Application Summary : 4-Bromo-N,N-dimethylthiazol-2-amine is a chemical compound with the molecular formula C5H7BrN2S. It’s often used in chemical synthesis .
    • Methods of Application : The specific methods of application can vary depending on the synthesis process. It’s often used as a reagent in the synthesis of other chemical compounds .
    • Results or Outcomes : The outcomes can vary greatly depending on the specific synthesis process and the other reagents used .

    Design, synthesis, characterization and analysis of anti-inflammatory properties of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives

    • Application Summary : This research involved the design, synthesis, and characterization of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives .
    • Methods of Application : The specific methods of application involved the synthesis of these compounds and their subsequent characterization .
    • Results or Outcomes : The results of this research are not specified in the available information .
    • Application Summary : N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
    • Methods of Application : These compounds are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
    • Results or Outcomes : In recent years, many publications showcasing, excellent and useful applications of N,N-dialkyl amides in amination (R-NMe2), formylation (R-CHO), as a single carbon source (R-C), methylene group (R-CH2), cyanation (R-CN), amidoalkylation (-R), aminocarbonylation (R-CONMe2), carbonylation (R-CO) and heterocycle synthesis appeared .

    A Renaissance of N,N-dimethylacetamide-based Electrolytes to Promote the Cycling Stability of Li–O2 Batteries

    • Application Summary : This research involved the design of a new N,N-dimethylacetamide (DMA)-based electrolyte by regulating the Li + solvation structure under medium concentration to promote the cycling stability of Li–O 2 batteries .
    • Methods of Application : The specific methods of application involved the synthesis of these compounds and their subsequent characterization .
    • Results or Outcomes : The results of this research are not specified in the available information .

properties

IUPAC Name

N,N-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZFDYQSENAPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498726
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylthiazol-2-amine

CAS RN

6142-08-1
Record name N,N-Dimethyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
F Wang, Z Yang, Y Liu, L Ma, Y Wu, L He… - Bioorganic & Medicinal …, 2015 - Elsevier
By switching position of the N and S atom in the thiazole ring which were similar to the previously reported agent 5-(4-ethoxyphenyl)-4-(3′,4′,5′-trimethoxyphenyl)thiazol-2-amine, a …
Number of citations: 34 www.sciencedirect.com
R Romagnoli, PG Baraldi, MK Salvador… - Bioorganic & medicinal …, 2012 - Elsevier
Antitumor agents that bind to tubulin and disrupt microtubule dynamics have attracted considerable attention in the last few years. To extend our knowledge of the thiazole ring as a …
Number of citations: 77 www.sciencedirect.com
M Pieroni, B Wan, S Cho, SG Franzblau… - European journal of …, 2014 - Elsevier
Tuberculosis (TB) is one of the deadliest infectious diseases of all times, and its recent resurgence is a supreme matter of concern. Co-infection with HIV and, in particular, the …
Number of citations: 74 www.sciencedirect.com
Z Xu, M Ba, H Zhou, Y Cao, C Tang, Y Yang… - European Journal of …, 2014 - Elsevier
Novel 2,4,5-trisubstituted thiazole derivatives (TSTs) were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Among the thirty-eight …
Number of citations: 55 www.sciencedirect.com
Y Liu, T Zhang, JP Wan - The Journal of Organic Chemistry, 2022 - ACS Publications
Ultrasound has been successfully employed to promote the thiocyanation of the C═C bond in enaminones for the synthesis of α-thiocyanoketones and 2-aminothiazoles. The reactions …
Number of citations: 13 pubs.acs.org
Z Xiong, L Xu, L Guo, X Zhen, W Fu - 2013 - fdjpkc.fudan.edu.cn
Dopamine (DA), the endogenous ligand of dopaminergic neurotransmission systems, has been associated with many physiological functions such as fine movement coordination, …
Number of citations: 0 fdjpkc.fudan.edu.cn
I Kato, Y Ukai, N Kondo, K Nozu, C Kimura… - Journal of Medicinal …, 2021 - ACS Publications
Invasive fungal infections (IFIs) are fatal infections, but treatment options are limited. The clinical efficacies of existing drugs are unsatisfactory because of side effects, drug–drug …
Number of citations: 11 pubs.acs.org
C Ogretir, S Demirayak, M Duran - Journal of Chemical & …, 2010 - ACS Publications
Acid dissociation constants, K a , of eight drug precursor 2-amino-4-(3- or 4-substituted phenyl) thiazole derivatives were determined using a UV−vis spectroscopic technique. The …
Number of citations: 9 pubs.acs.org
ML SHAW, HH HOFFMANN, A GARCIA-SASTRE… - ic.gc.ca
La présente invention porte sur des composés qui modulent la réplication de virus à ARN simple brin, sens négatif, tels que le virus de la grippe, et sur l'utilisation de tels composés. L'…
Number of citations: 2 www.ic.gc.ca

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